1-Naphthyl salicylate
Overview
Description
1-Naphthyl salicylate, also known as 2-Hydroxybenzoic acid 1-naphthalenyl ester, is an organic compound with the molecular formula C₁₇H₁₂O₃. It is a derivative of naphthalene and salicylic acid, combining the structural features of both compounds. This compound is known for its unique chemical properties and has found applications in various scientific fields.
Preparation Methods
1-Naphthyl salicylate can be synthesized through esterification reactions. One common method involves the reaction of salicylic acid with 1-naphthol in the presence of a dehydrating agent such as sulfuric acid or phosphorus oxychloride. The reaction typically proceeds under reflux conditions, and the product is purified through recrystallization.
Industrial production methods may involve similar esterification processes but on a larger scale, with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of industrial synthesis.
Chemical Reactions Analysis
1-Naphthyl salicylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form naphthoquinone derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction reactions can convert this compound to its corresponding alcohol derivatives. Sodium borohydride and lithium aluminum hydride are typical reducing agents.
Substitution: The aromatic rings in this compound can undergo electrophilic substitution reactions. Halogenation, nitration, and sulfonation are common substitution reactions, with reagents such as chlorine, nitric acid, and sulfuric acid, respectively.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation with potassium permanganate can yield naphthoquinone derivatives, while reduction with sodium borohydride produces alcohol derivatives.
Scientific Research Applications
1-Naphthyl salicylate has diverse applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a starting material for the preparation of more complex molecules.
Biology: The compound’s structural features make it useful in studying enzyme interactions and as a probe in biochemical assays.
Medicine: Research has explored its potential as an anti-inflammatory agent due to its structural similarity to salicylic acid.
Industry: this compound is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-Naphthyl salicylate involves its interaction with specific molecular targets. In biological systems, it may inhibit enzymes involved in inflammatory pathways, similar to salicylic acid. The compound’s aromatic structure allows it to interact with proteins and other biomolecules, potentially affecting their function.
Comparison with Similar Compounds
1-Naphthyl salicylate can be compared to other naphthalene and salicylate derivatives:
Naphthalene: A simple aromatic hydrocarbon with two fused benzene rings. Unlike this compound, it lacks the ester and hydroxyl functional groups.
Salicylic Acid: A well-known anti-inflammatory agent with a hydroxyl group and a carboxyl group attached to a benzene ring. It is structurally simpler than this compound.
1-Naphthol: A naphthalene derivative with a hydroxyl group. It serves as a precursor in the synthesis of this compound.
The uniqueness of this compound lies in its combined structural features of naphthalene and salicylic acid, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
naphthalen-1-yl 2-hydroxybenzoate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12O3/c18-15-10-4-3-9-14(15)17(19)20-16-11-5-7-12-6-1-2-8-13(12)16/h1-11,18H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CVRCFLFEGNKMEC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2OC(=O)C3=CC=CC=C3O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.27 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
550-97-0 | |
Record name | 1-Naphthyl salicylate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000550970 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-NAPHTHYL SALICYLATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/109J440146 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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